(4-Fluoro-3-phenoxyphenyl)methanol CAS number and identifiers
(4-Fluoro-3-phenoxyphenyl)methanol CAS number and identifiers
Topic: (4-Fluoro-3-phenoxyphenyl)methanol CAS number and identifiers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Scaffold Analysis
(4-Fluoro-3-phenoxyphenyl)methanol is a critical aromatic intermediate primarily utilized in the synthesis of type II pyrethroid insecticides. Its structural core—a diphenyl ether moiety substituted with a fluorine atom and a benzylic alcohol group—confers unique lipophilic and metabolic stability profiles essential for agrochemical efficacy.
While its primary industrial utility lies in the production of Cyfluthrin and Flumethrin , this scaffold is increasingly relevant in medicinal chemistry. The fluorine substitution at the para position (relative to the ether linkage) modulates oxidative metabolism (blocking P450 hydroxylation), making it a valuable building block for designing robust kinase inhibitors and receptor modulators.
Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]
Core Identifiers
| Parameter | Value |
| Chemical Name | (4-Fluoro-3-phenoxyphenyl)methanol |
| CAS Number | 68359-53-5 |
| Synonyms | 4-Fluoro-3-phenoxybenzyl alcohol; 3-Phenoxy-4-fluorobenzyl alcohol |
| Molecular Formula | C₁₃H₁₁FO₂ |
| Molecular Weight | 218.22 g/mol |
| InChI Key | UFXDRIJUGWOQTP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC2=C(C=CC(=C2)CO)F |
Physical Properties[2]
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Physical State: Clear, colorless to pale yellow liquid (at ambient temperature).
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Boiling Point: Predicted ~377°C (760 mmHg); typically distilled under high vacuum (e.g., >150°C at <1 mmHg) due to thermal sensitivity.
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Solubility: Highly soluble in polar organic solvents (DCM, Ethanol, Ethyl Acetate, DMSO); sparingly soluble in water.
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Stability: Stable under standard laboratory conditions; susceptible to oxidation to the corresponding aldehyde (4-fluoro-3-phenoxybenzaldehyde) upon prolonged exposure to air/light.
Synthetic Pathways & Process Chemistry[7]
The synthesis of (4-Fluoro-3-phenoxyphenyl)methanol typically proceeds via the reduction of its aldehyde precursor. This route is preferred in industrial settings due to the accessibility of the aldehyde intermediate, which is often generated via an Ullmann ether coupling.
Synthesis Workflow Diagram
The following diagram illustrates the convergent synthesis from 4-fluorobenzaldehyde to the target alcohol and its subsequent divergence into pyrethroid synthesis.
Caption: Synthetic route from precursors to (4-Fluoro-3-phenoxyphenyl)methanol and downstream pyrethroids.
Detailed Experimental Protocol: Reduction of Aldehyde
Objective: Selective reduction of 4-fluoro-3-phenoxybenzaldehyde to (4-Fluoro-3-phenoxyphenyl)methanol.
Reagents:
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Substrate: 4-Fluoro-3-phenoxybenzaldehyde (1.0 eq)
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Reductant: Sodium Borohydride (NaBH₄) (0.5–0.7 eq)
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Solvent: Absolute Ethanol (anhydrous)
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Quench: 10% HCl or Saturated NH₄Cl
Step-by-Step Methodology:
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Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-phenoxybenzaldehyde (21.6 g, 100 mmol) in 150 mL of absolute ethanol. Cool the solution to 0°C using an ice bath to minimize side reactions.
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Addition: Slowly add sodium borohydride (2.8 g, 74 mmol) portion-wise over 20 minutes. Note: Gas evolution (H₂) will occur; ensure adequate venting.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC. The aldehyde spot (Rf ~0.6) should disappear, replaced by the alcohol spot (Rf ~0.3).
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Quench: Cool the mixture back to 0°C. Cautiously add 10% HCl dropwise until pH ~5–6 to decompose excess hydride.
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Workup: Concentrate the ethanol under reduced pressure (rotary evaporator). Dissolve the residue in Diethyl Ether or Dichloromethane (200 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).
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Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
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Purification: The crude product is typically a clear oil. If high purity (>99%) is required, purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
Industrial & Pharmaceutical Applications[4][7][8][9]
Agrochemical Sector (Pyrethroids)
This alcohol is the "alcohol moiety" precursor for several type II pyrethroids.
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Mechanism: The benzyl alcohol group is esterified with cyclopropanecarboxylic acids (e.g., chrysanthemic acid derivatives).
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Key Products:
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Cyfluthrin: While Cyfluthrin typically utilizes the alpha-cyano derivative (cyanohydrin), the alcohol is the direct precursor to the aldehyde, which is then converted to the cyanohydrin in situ or in a separate step.
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Flumethrin: Utilizes the 4-fluoro-3-phenoxybenzyl scaffold to enhance photostability compared to non-fluorinated analogues (e.g., phenothrin).
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Medicinal Chemistry (Drug Discovery)
The 4-fluoro-3-phenoxyphenyl motif acts as a bioisostere for biphenyl systems.
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Metabolic Stability: The fluorine atom at the 4-position blocks metabolic oxidation at the most reactive site of the phenyl ring, significantly increasing the half-life (
) of the molecule in vivo. -
Lipophilicity: The phenoxy ether linkage increases lipophilicity (LogP), facilitating blood-brain barrier (BBB) penetration for CNS-targeted drugs.
Analytical Characterization
To validate the synthesis of CAS 68359-53-5, the following spectral data should be observed:
| Technique | Expected Signal Characteristics |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.65 (s, 2H): Benzylic -CH ₂-OH (Singlet).δ 2.10 (br s, 1H): Hydroxyl -OH (Exchangeable).δ 6.90–7.40 (m, 8H): Aromatic protons (Complex multiplet due to ether linkage and fluorine coupling). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 64.5: Benzylic carbon (-C H₂OH).δ 150-160: C-F coupling carbons (doublets).δ 157.0: Ether linkage carbons. |
| FT-IR | 3300–3400 cm⁻¹: Broad O-H stretch.1210–1250 cm⁻¹: C-O-C ether stretch.1100 cm⁻¹: C-F stretch. |
| Mass Spectrometry (GC-MS) | m/z 218 [M]+: Molecular ion.m/z 201 [M-OH]+: Loss of hydroxyl group. |
Safety & Handling (MSDS Summary)
Hazard Classification (GHS):
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Signal Word: Warning
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Hazard Statements:
Handling Protocols:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of vapors.
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Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to oxidation; prolonged exposure to air may convert the alcohol back to the aldehyde or carboxylic acid.
References
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PrepChem. "Synthesis of (4-fluoro-3-phenoxyphenyl)methyl alcohol." PrepChem.com. Accessed February 27, 2026. Link
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 108092, Cyfluthrin Intermediate." PubChem. Accessed February 27, 2026. Link
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Sigma-Aldrich. "Product Specification: 4-Fluoro-3-phenoxybenzaldehyde (Precursor)." Merck Millipore. Accessed February 27, 2026. Link
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U.S. Patent 4,218,469. "Fluorinated Phenoxybenzyl Esters and their use as Insecticides." Google Patents. Accessed February 27, 2026. Link
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ChemSrc. "(4-Fluoro-3-phenoxyphenyl)methanol CAS 68359-53-5 Details." ChemSrc. Accessed February 27, 2026. Link
